N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (hereafter referred to as the target compound) is a quinazolinone-based acetamide derivative. Its structure comprises:
- A tetrahydroquinazolinone core with 2,4-dioxo functionality.
- A 3,4-dimethoxyphenyl group at position 3 of the quinazolinone ring.
- An N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide side chain.
The cyclohexenylethyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-33-22-13-12-19(16-23(22)34-2)29-25(31)20-10-6-7-11-21(20)28(26(29)32)17-24(30)27-15-14-18-8-4-3-5-9-18/h6-8,10-13,16H,3-5,9,14-15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBJMSITDCYUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Analogues
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure: Tetrahydroquinazolinone.
- Substituents :
- 2,4-Dichlorophenyl group (electron-withdrawing).
- Benzyl side chain.
- Key Differences :
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Core Structure: Tetrahydroquinazolinone.
- Substituents: 4-Methoxyphenyl group (mono-substituted). Cyclohexenylethyl side chain.
- Key Differences: Reduced electron-donating capacity compared to the target’s 3,4-dimethoxy substitution. Potential differences in receptor binding affinity due to fewer hydrogen-bonding sites .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Core Structure : Thiazolyl acetamide.
- Substituents :
- 3,4-Dichlorophenyl group.
- Key Differences: Thiazole ring replaces quinazolinone, altering electronic properties. Crystal structure analysis reveals a 61.8° twist between phenyl and thiazolyl rings, impacting molecular packing and bioavailability .
Physical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
